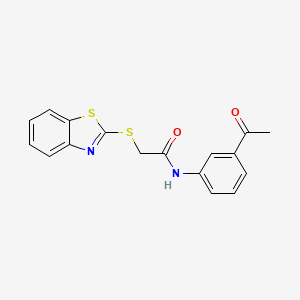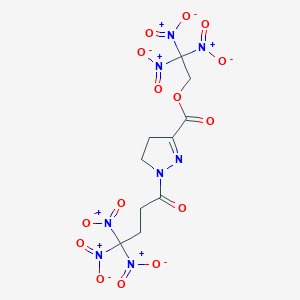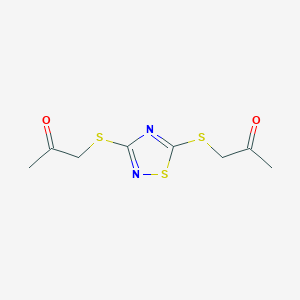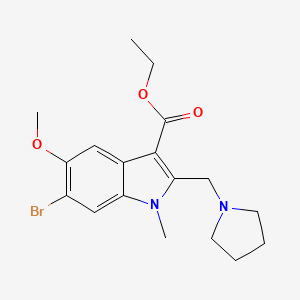![molecular formula C17H15Br2N7O B14949574 2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dibromo-hydroxybenzaldehyde moiety linked to a triazine ring through a hydrazone linkage. The presence of bromine atoms and the triazine ring imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde: This can be achieved by bromination of 4-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.
Formation of the hydrazone linkage: The 3,5-dibromo-4-hydroxybenzaldehyde is then reacted with 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazine under acidic or basic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents that enhance the reaction efficiency.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and bromine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Shares the dibromo-hydroxybenzaldehyde moiety but lacks the triazine ring and hydrazone linkage.
4-Hydroxy-3,5-dibromobenzaldehyde: Similar structure but different functional groups.
1,3,5-Triazine derivatives: Compounds with the triazine ring but different substituents.
Uniqueness
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone is unique due to the combination of the dibromo-hydroxybenzaldehyde moiety and the triazine ring linked through a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C17H15Br2N7O |
|---|---|
分子量 |
493.2 g/mol |
IUPAC名 |
4-[(E)-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2,6-dibromophenol |
InChI |
InChI=1S/C17H15Br2N7O/c1-20-15-23-16(22-11-5-3-2-4-6-11)25-17(24-15)26-21-9-10-7-12(18)14(27)13(19)8-10/h2-9,27H,1H3,(H3,20,22,23,24,25,26)/b21-9+ |
InChIキー |
USCUKSGUVMRNPH-ZVBGSRNCSA-N |
異性体SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)NC3=CC=CC=C3 |
正規SMILES |
CNC1=NC(=NC(=N1)NN=CC2=CC(=C(C(=C2)Br)O)Br)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)
![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)

![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)

![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)

![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
